molecular formula C19H17N3O B2678361 3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-83-5

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2678361
CAS No.: 1029784-83-5
M. Wt: 303.365
InChI Key: GLWSACJQVJLWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline N-oxide derivatives .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-3-23-14-7-5-13(6-8-14)18-16-11-20-17-9-4-12(2)10-15(17)19(16)22-21-18/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWSACJQVJLWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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